5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide

Description

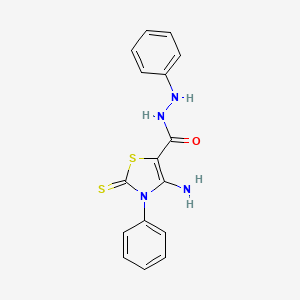

The compound 5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide (hereafter referred to as the target compound) is a thiazole derivative characterized by:

- A dihydrothiazole core with a thioxo (C=S) group at position 2.

- A phenyl substituent at position 3.

- An amino group at position 4.

- A phenylhydrazide functional group attached to the carboxylic acid at position 5.

Properties

CAS No. |

64686-94-8 |

|---|---|

Molecular Formula |

C16H14N4OS2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

4-amino-N',3-diphenyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide |

InChI |

InChI=1S/C16H14N4OS2/c17-14-13(15(21)19-18-11-7-3-1-4-8-11)23-16(22)20(14)12-9-5-2-6-10-12/h1-10,18H,17H2,(H,19,21) |

InChI Key |

ADQMXLVAJQXFLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with phenylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by binding to the active site, thereby blocking substrate access. This interaction can disrupt biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Position 3 Substituents: The target compound’s phenyl group (vs. Bulkier substituents (e.g., phenyldiazenyl in ) increase molecular weight, which may reduce solubility but enhance lipophilicity.

Functional Groups at Position 5 :

- Phenylhydrazide in the target compound introduces a conjugated system that could stabilize the molecule via resonance, compared to the ester in or carboxamide in .

- Carboxamide derivatives (e.g., ) may exhibit higher hydrolytic stability than esters or hydrazides.

Molecular Weight Trends :

- The N-methylamide analog has a lower molecular weight (265.36) compared to the diazenyl-substituted compound (395.5 in ), highlighting the impact of substituent complexity.

Pharmacological Implications (Inferred)

- Thioxo Group : The C=S moiety in all analogs may enhance electron delocalization, improving interactions with biological targets like enzymes or receptors.

- Amino Group: The 4-amino substituent (common across analogs) could participate in hydrogen bonding, critical for bioactivity .

- Hydrazide vs. Carboxamide : Hydrazides may act as prodrugs, releasing active amines under physiological conditions, whereas carboxamides offer metabolic stability .

Biological Activity

5-Thiazolecarboxylic acid derivatives, particularly the compound 5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide , have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₈H₁₈N₄O₂S₂

- Molecular Weight : 382.49 g/mol

This compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of thiazole carboxylic acid showed activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Anti-inflammatory Properties

Thiazole derivatives are also recognized for their anti-inflammatory effects. They inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A recent study found that compounds similar to 5-Thiazolecarboxylic acid exhibited IC50 values indicating potent inhibition of COX-1 and COX-2 enzymes, suggesting their potential use in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of thiazole derivatives has been evaluated through various assays. Compounds related to 5-Thiazolecarboxylic acid demonstrated significant free radical scavenging activity. This property is essential for preventing oxidative stress-related diseases.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of thiazolecarboxylic acid and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. The most potent derivative showed an IC50 value of 3.6 μM , indicating strong xanthine oxidase inhibitory activity comparable to established drugs like febuxostat .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound A | 3.6 | Xanthine Oxidase Inhibitor |

| Compound B | 8.1 | Xanthine Oxidase Inhibitor |

| Compound C | 9.9 | Xanthine Oxidase Inhibitor |

A detailed mechanism study revealed that the compound acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid signaling. By inhibiting FAAH, the compound increases levels of endogenous cannabinoids, which may provide analgesic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.